molecular formula C15H15ClFN3O3S B2657171 1-((2-((3-Fluoro-4-methoxyphenyl)amino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride CAS No. 2034619-97-9

1-((2-((3-Fluoro-4-methoxyphenyl)amino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride

Cat. No.: B2657171
CAS No.: 2034619-97-9
M. Wt: 371.81
InChI Key: ZGIHCIVVAVOWEF-UHFFFAOYSA-N
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Description

The compound 1-((2-((3-Fluoro-4-methoxyphenyl)amino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride features a thiazole core substituted with a 3-fluoro-4-methoxyphenylamino group and a pyrrolidine-2,5-dione moiety linked via a methyl bridge.

Properties

IUPAC Name

1-[[2-(3-fluoro-4-methoxyanilino)-1,3-thiazol-4-yl]methyl]pyrrolidine-2,5-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3O3S.ClH/c1-22-12-3-2-9(6-11(12)16)17-15-18-10(8-23-15)7-19-13(20)4-5-14(19)21;/h2-3,6,8H,4-5,7H2,1H3,(H,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGIHCIVVAVOWEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC2=NC(=CS2)CN3C(=O)CCC3=O)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-((3-Fluoro-4-methoxyphenyl)amino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Scientific Research Applications

Anti-inflammatory Activity

Recent studies have demonstrated that compounds similar to 1-((2-((3-Fluoro-4-methoxyphenyl)amino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride exhibit significant inhibition of microsomal prostaglandin E synthase-1 (mPGES-1), leading to reduced production of prostaglandin E2 (PGE2). This inhibition is crucial in managing chronic inflammatory diseases such as periodontitis. In experimental models, local treatment with related compounds resulted in a significant reduction of alveolar bone loss without systemic side effects .

Anticonvulsant Properties

The compound has also been investigated for its anticonvulsant effects. In a picrotoxin-induced convulsion model, derivatives of thiazole showed promising results, with specific analogues demonstrating complete protection against seizures. The structure–activity relationship (SAR) analysis indicated that modifications at the phenyl ring significantly influenced anticonvulsant efficacy .

Anticancer Activity

The anticancer potential of thiazole-containing compounds has been extensively studied. Various derivatives have shown cytotoxic effects against multiple cancer cell lines, including breast (MCF-7), prostate (PC3), and liver (HepG2) cancers. For instance, one thiazole-pyridine hybrid exhibited an IC50 value of 5.71 µM against breast cancer cells, outperforming the standard chemotherapy drug 5-fluorouracil .

Case Study 1: Inhibition of mPGES-1

A study demonstrated that related aminothiazoles effectively inhibited mPGES-1 activity in vitro and reduced PGE2 production in fibroblast cultures with IC50 values around 1.1 μM. In vivo experiments using ligature-induced periodontitis models showed a 46% reduction in bone loss when treated with these compounds .

Case Study 2: Anticonvulsant Efficacy

In another investigation, a series of thiazole derivatives were synthesized and tested for anticonvulsant activity. The most active compound provided complete protection against seizures at a dose of 18.4 mg/kg, highlighting the importance of the methoxy group in enhancing efficacy .

Case Study 3: Anticancer Activity

A recent study evaluated the anticancer properties of novel thiazole-pyridine hybrids against various cancer cell lines. One particular analogue demonstrated significant growth inhibition across all tested lines, with an IC50 value significantly lower than that of conventional treatments .

Mechanism of Action

The mechanism of action of 1-((2-((3-Fluoro-4-methoxyphenyl)amino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Research Implications and Gaps

  • Structural Optimization : Replacing the pyrrolidine-2,5-dione with pyrrole (as in ) could alter bioactivity and solubility profiles.
  • Agrochemical Potential: While the target shares motifs with fungicides, its unique substituents may confer novel modes of action.
  • Synthetic Challenges : Efficient coupling of the dione moiety to the thiazole ring requires further exploration, possibly leveraging methods from .

Biological Activity

The compound 1-((2-((3-Fluoro-4-methoxyphenyl)amino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride is a thiazole derivative with potential biological activity. This article aims to provide a comprehensive overview of its biological properties, including its mechanism of action, pharmacological effects, and therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrrolidine ring, a thiazole moiety, and a fluorinated phenyl group. Its chemical formula is C15_{15}H15_{15}ClF N3_{3}O2_{2}S, and it possesses unique properties that contribute to its biological activity.

Research indicates that thiazole derivatives like this compound may act as inhibitors of certain enzymes involved in inflammatory pathways. Specifically, studies have shown that aminothiazoles can inhibit microsomal prostaglandin E synthase-1 (mPGES-1), which is crucial for the synthesis of prostaglandin E2 (PGE2), a mediator of inflammation . The inhibition of mPGES-1 has been linked to reduced bone resorption and inflammation in models of periodontitis .

Anti-inflammatory Effects

The compound has demonstrated significant anti-inflammatory activity through its ability to inhibit PGE2 production. In vitro studies revealed an IC50_{50} value for related thiazole compounds ranging from 1.1 to 1.5 μM against IL-1β-induced PGE2 production in fibroblasts . In vivo experiments showed that local treatment with these compounds reduced alveolar bone loss by 46% in experimental models without systemic side effects .

Antiviral Activity

Thiazole derivatives have also been investigated for their antiviral properties. Certain compounds within this class have shown efficacy against viral RNA polymerases, with IC50_{50} values indicating strong inhibitory activity . This suggests potential applications in treating viral infections, although specific data on the target compound's antiviral effects remain limited.

Antimicrobial Properties

Studies on similar pyrrolidine derivatives indicate promising antibacterial and antifungal activities. For instance, pyrrolidine alkaloids have been noted for their ability to inhibit the growth of various pathogenic bacteria . The specific activity against Gram-positive and Gram-negative bacteria suggests that the target compound may possess similar antimicrobial properties.

Case Studies and Research Findings

StudyFindings
Inhibition of mPGES-1Demonstrated reduction in PGE2 production and inflammation in fibroblasts (IC50_{50} 1.1 μM)
Periodontitis ModelLocal application reduced alveolar bone loss by 46% without systemic effects
Antiviral ActivityThiazole derivatives showed over 95% inhibition of HCV NS5B RNA polymerase in vitro
Antimicrobial ActivityPyrrolidine derivatives exhibited MIC values as low as 0.0039 mg/mL against S. aureus

Q & A

How can researchers design experiments to optimize the synthesis of this compound for improved yield and purity?

Methodological Answer:

  • Statistical Design of Experiments (DoE): Use factorial or response surface methodologies to systematically vary parameters (e.g., temperature, solvent ratios, reaction time) and identify optimal conditions. This minimizes the number of trials while capturing interactions between variables .
  • Computational Reaction Path Search: Leverage quantum chemical calculations (e.g., density functional theory) to predict reaction pathways and transition states. Tools like the ICReDD framework integrate computational predictions with experimental validation, narrowing down optimal conditions (e.g., solvent selection, catalyst use) .
  • Reactor Design Considerations: Evaluate batch vs. continuous flow reactors to enhance mixing and heat transfer, especially for exothermic steps. Refer to subclass RDF2050112 for fundamentals in reactor design .

What advanced characterization techniques are recommended to resolve ambiguities in structural elucidation?

Methodological Answer:

  • Multi-Technique Cross-Validation:
    • NMR Spectroscopy: Use 2D NMR (e.g., HSQC, HMBC) to confirm connectivity between the thiazole, pyrrolidine-dione, and fluoromethoxyphenyl moieties .
    • High-Resolution Mass Spectrometry (HRMS): Validate molecular formula and detect trace impurities.
    • X-ray Crystallography: Resolve stereochemical ambiguities if crystalline derivatives are obtainable (see analogous methods in for fluorinated heterocycles) .
  • Computational Validation: Compare experimental IR/NMR data with simulated spectra from quantum mechanical calculations (e.g., Gaussian software) to confirm assignments .

How should researchers address contradictions in stability data under varying pH or temperature conditions?

Methodological Answer:

  • Stress Testing Protocols: Expose the compound to accelerated degradation conditions (e.g., 40–80°C, pH 1–13) and monitor degradation products via HPLC-MS. Use kinetic modeling (e.g., Arrhenius equation) to extrapolate shelf-life .
  • Separation Technologies: Apply advanced techniques like preparative HPLC or membrane-based separation (subclass RDF2050104) to isolate degradation byproducts for structural analysis .
  • Thermogravimetric Analysis (TGA): Quantify thermal stability and identify decomposition thresholds .

What computational strategies can predict the compound’s reactivity in novel biological or chemical systems?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Model interactions with biological targets (e.g., enzymes) to predict binding affinities or metabolic pathways.
  • Reactivity Descriptors: Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic behavior. ’s approach to fluorinated heterocycles demonstrates how electronic effects influence reactivity .
  • In Silico Metabolism Prediction: Use tools like GLORY or MetaSite to identify potential metabolic hotspots (e.g., hydrolysis of the pyrrolidine-dione ring) .

How can scaling-up synthesis maintain yield and purity while minimizing byproducts?

Methodological Answer:

  • Process Analytical Technology (PAT): Implement real-time monitoring (e.g., inline FTIR, Raman spectroscopy) to detect deviations during scale-up .
  • Solvent Optimization: Replace ethanol (common in small-scale synthesis, as in ) with greener solvents (e.g., cyclopentyl methyl ether) to improve solubility and reduce waste .
  • Byproduct Mitigation: Use membrane separation (subclass RDF2050104) or crystallization engineering to isolate the target compound from impurities .

What methodologies are effective in analyzing the compound’s pharmacokinetic properties during preclinical studies?

Methodological Answer:

  • In Vitro Permeability Assays: Use Caco-2 cell monolayers or PAMPA to predict intestinal absorption.
  • Microsomal Stability Studies: Incubate with liver microsomes to assess metabolic clearance rates.
  • Plasma Protein Binding: Employ equilibrium dialysis or ultrafiltration to quantify unbound fractions .

How can researchers validate the compound’s mechanism of action in target-specific assays?

Methodological Answer:

  • Enzyme Inhibition Assays: Use fluorescence-based or radiometric assays to measure IC50 values against purified targets (e.g., kinases, proteases).
  • CRISPR-Cas9 Knockout Models: Confirm target specificity by comparing activity in wild-type vs. gene-edited cell lines.
  • Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics and stoichiometry .

What strategies are recommended for resolving spectral overlaps in complex reaction mixtures?

Methodological Answer:

  • Multivariate Analysis: Apply chemometric tools (e.g., PCA, PLS regression) to deconvolute overlapping NMR or UV-Vis signals .
  • Hyphenated Techniques: Use LC-NMR or LC-MS to separate and identify components in real-time .

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